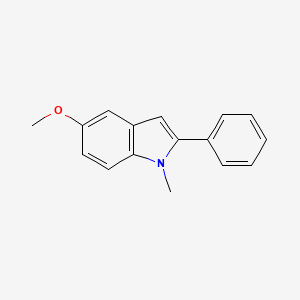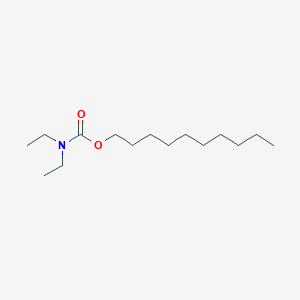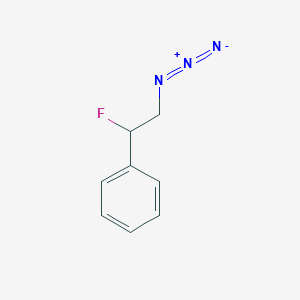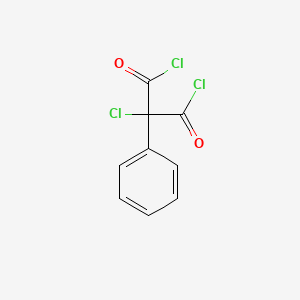![molecular formula C5H4Cl2F2N4O10 B14302526 Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro- CAS No. 113689-58-0](/img/structure/B14302526.png)
Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] is a complex organic compound characterized by its unique molecular structure. This compound consists of 4 hydrogen atoms, 5 carbon atoms, 4 nitrogen atoms, 10 oxygen atoms, 2 fluorine atoms, and 2 chlorine atoms
Méthodes De Préparation
The synthesis of Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] involves several steps. The synthetic route typically includes the reaction of ethane derivatives with dichloromethylene and fluorinated nitro compounds under controlled conditions. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal conditions, ensuring consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen or metal hydrides, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, where it is used to investigate the interactions between fluorinated molecules and biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with fluorinated functional groups.
Mécanisme D'action
The mechanism of action of Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] involves its interaction with molecular targets through its functional groups. The dichloromethylene and nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The fluorine atoms enhance its stability and influence its interactions with other molecules .
Comparaison Avec Des Composés Similaires
Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] can be compared with similar compounds such as:
Methane, bis(2-chloroethoxy)-: This compound has a similar structure but lacks the fluorine and nitro groups, resulting in different chemical properties and reactivity.
Ethene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: This compound also contains ethane and oxy groups but differs in its overall structure and functional groups, leading to distinct applications and reactivity.
Propriétés
| 113689-58-0 | |
Formule moléculaire |
C5H4Cl2F2N4O10 |
Poids moléculaire |
389.01 g/mol |
Nom IUPAC |
2-[dichloro-(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane |
InChI |
InChI=1S/C5H4Cl2F2N4O10/c6-5(7,22-1-3(8,10(14)15)11(16)17)23-2-4(9,12(18)19)13(20)21/h1-2H2 |
Clé InChI |
NMXFBFAKWCFBPU-UHFFFAOYSA-N |
SMILES canonique |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OC(OCC([N+](=O)[O-])([N+](=O)[O-])F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)

